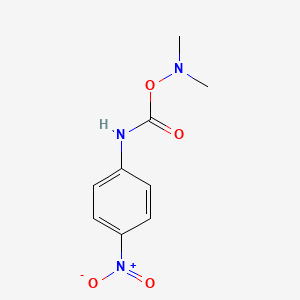
dimethylamino N-(4-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylamino N-(4-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound features a dimethylamino group and a 4-nitrophenyl group attached to the carbamate structure. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamino N-(4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 4-nitrophenylchloroformate with dimethylamine. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethylamino N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: 4-aminophenylcarbamate.
Substitution: Substituted carbamates with different nucleophiles.
Hydrolysis: Dimethylamine and 4-nitrophenol.
Scientific Research Applications
While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "dimethylamino N-(4-nitrophenyl)carbamate" is not directly available within the provided search results, the search does yield information regarding its synthesis, related compounds, and applications of carbamates in general. Based on the search results, here's what can be gathered:
Chemical Context and Synthesis
- Synthesis of Carbamates: A zinc chloride-catalyzed synthetic protocol for the synthesis of carbamates from carbamoyl chlorides and aromatic/aliphatic compounds is reported .
- Preparation of 3-dimethylaminophenyl dimethylcarbamate: A process for preparation of 3-dimethylaminophenyl dimethylcarbamate involving reacting diaryl carbonate with dimethylamine to form aryl dimethylcarbamate, and reacting aryl dimethylcarbamate with 3-dimethylaminophenol is described . An alternative process involves reacting dimethylcarbamoyl chloride with a substituted phenol to form an aryl dimethylcarbamate, and reacting aryl dimethylcarbamate with 3-dimethylaminophenol .
- Related Compounds: The compound is structurally related to piperidine and piperazine carbamates, some of which have shown potency and selectivity for monoacylglycerol lipase (MAGL) over other serine hydrolases .
Potential Applications Based on Carbamate Derivatives
- Enzyme Inhibitors: Piperidine and piperazine carbamates are being explored for their potential as inhibitors of enzymes like MAGL and FAAH . Some carbamates have shown promising selectivity for MAGL .
Neostigmine Intermediate:* Dimethylaminophenyl dimethylcarbamate can be used as an intermediate for Neostigmine, a drug used to improve muscle tone in people with myasthenia gravis and to reverse the effects of muscle relaxants .
General Applications of Carbamates
Mechanism of Action
The mechanism of action of dimethylamino N-(4-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of normal nerve function. This property makes it effective as a pesticide. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenyl N-methylcarbamate
- 4-nitrophenyl N-ethylcarbamate
- 4-nitrophenyl N-propylcarbamate
Uniqueness
Dimethylamino N-(4-nitrophenyl)carbamate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher antimicrobial activity and greater stability under various conditions .
Properties
CAS No. |
20915-03-1 |
|---|---|
Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
dimethylamino N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H11N3O4/c1-11(2)16-9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13) |
InChI Key |
ITOBCMDEQFCKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)OC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















